The synthesis of (E)-methyl 4-(dimethylamino)but-2-enoate typically involves the reaction between dimethylamine and crotonic acid or its derivatives. This reaction is often conducted under controlled conditions to optimize yield and purity.
On an industrial scale, continuous flow reactors may be utilized to enhance efficiency, allowing for better control of reaction parameters such as temperature and pressure, which can significantly affect the yield and quality of the final product .
The molecular structure of (E)-methyl 4-(dimethylamino)but-2-enoate features a but-2-enoate backbone with a dimethylamino group at the fourth carbon position. The structural formula can be represented as follows:
(E)-methyl 4-(dimethylamino)but-2-enoate can participate in various chemical reactions due to its functional groups:
These reactions are essential for its application in synthesizing more complex organic molecules in pharmaceutical chemistry .
The mechanism of action for (E)-methyl 4-(dimethylamino)but-2-enoate primarily involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions facilitated by the dimethylamino group.
The compound may influence various biochemical pathways by modulating receptor activities or enzyme functions due to its ability to mimic or block natural substrates or ligands. Research is ongoing to elucidate specific targets and pathways involved in its biological activity .
The physical properties of (E)-methyl 4-(dimethylamino)but-2-enoate include:
(E)-methyl 4-(dimethylamino)but-2-enoate has a wide range of applications across various scientific fields:
The synthesis of enantiomerically pure (E)-methyl 4-(dimethylamino)but-2-enoate (CAS 212776-19-7) presents significant challenges due to the compound's conformational stability requirements. With its defined (E)-configuration across the C2-C3 double bond, asymmetric catalytic methods are essential for producing the target isomer without geometric contamination. While specific catalytic routes to this compound are not extensively documented in public sources, its structural features suggest viable pathways via Wittig olefination or Horner-Wadsworth-Emmons reactions using dimethylamino-substituted phosphonates. These approaches typically yield high (E)-selectivity (>98%) when stabilized ylides or phosphonates are employed under mild basic conditions [9].
Organocatalytic asymmetric Michael additions offer another stereoselective route, where chiral catalysts (e.g., cinchona alkaloids or thiourea-based systems) control the addition of nucleophiles to activated enoate intermediates. For industrial applications, heterogeneous catalytic systems using palladium or ruthenium complexes immobilized on supports provide advantages in catalyst recovery and reuse, directly addressing cost concerns in large-scale production. Post-synthesis, the liquid product (density: 0.964 g/cm³) requires careful handling under inert atmosphere at 2–8°C to prevent decomposition or isomerization [1] [9].
Sustainable synthesis of the title compound emphasizes atom economy and benign solvent selection. The esterification step typically involves reacting (E)-4-(dimethylamino)but-2-enoic acid with methanol under acid catalysis, though conventional mineral acids generate stoichiometric waste. Green alternatives include:
The dimethylamino group's protection strategy significantly influences environmental metrics. While standard protection uses methylating agents (methyl iodide or dimethyl sulfate), green methylation employs dimethyl carbonate (DMC) – a non-toxic, biodegradable reagent achieving >90% conversion with near-quantitative yields under moderate temperatures (80–100°C). Solvent selection critically impacts process sustainability; replacing traditional dichloromethane (DCM) with 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) enhances biodegradability while maintaining excellent solubility for the product [9].
Table 1: Green Solvent Comparison for Esterification
Solvent | Boiling Point (°C) | Water Solubility | Global Warming Potential | Suitability for Product Solubility |
---|---|---|---|---|
Dichloromethane | 40 | Low | High | Excellent |
2-MeTHF | 80 | Moderate | Low | Good |
CPME | 106 | Low | Low | Good |
Ethyl Acetate | 77 | Moderate | Very Low | Moderate |
Conversion to the hydrochloride salt (CAS 1259519-60-2) enhances stability and crystallinity for pharmaceutical applications. The salt formation involves bubbling hydrogen chloride gas through cold (–10°C to 0°C) solutions of the free base in anhydrous ethereal solvents (diethyl ether or tert-butyl methyl ether). Alternative approaches use hydrochloric acid in isopropanol with controlled addition rates to prevent localized overheating that promotes decomposition. The resulting hydrochloride salt exhibits distinct handling requirements, necessitating cold-chain transportation due to its temperature sensitivity [4].
Purification leverages differential solubility: the hydrochloride salt crystallizes from acetone/ethanol mixtures (4:1 v/v) upon cooling to –20°C, yielding high-purity material (>99% by HPLC). For the free base (molecular weight 143.18 g/mol), purification via fractional distillation under reduced pressure (boiling point: 176°C at 760 mmHg) effectively separates the product from dimethylamine precursors. Critical process parameters include:
Table 2: Hydrochloride Salt Characteristics
Property | Free Base | Hydrochloride Salt |
---|---|---|
CAS Number | 212776-19-7 | 1259519-60-2 / 21917320 |
Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄ClNO₂ |
Molecular Weight | 143.18 g/mol | 179.64 g/mol |
Physical Form | Orange liquid | Solid (crystalline) |
Storage | Inert atmosphere, 2–8°C | Cold-chain transportation |
Key Handling | Avoid light, moisture | Moisture-sensitive |
Scaling production presents multifaceted challenges, starting with precursor availability. Industrial synthesis typically follows two routes:
Both routes face yield limitations at scale due to byproduct formation. The Wittig route generates stoichiometric triphenylphosphine oxide requiring resource-intensive separation, while direct esterification achieves 70–85% conversion per pass. Industrial optimization employs continuous flow reactors with in-line water removal (molecular sieves) to drive esterification equilibrium toward completion, boosting yields to >92% with residence times under 30 minutes. However, the product's thermal sensitivity (flash point: 63°C) necessitates precise temperature control in exothermic reactions [9].
Supply chain vulnerabilities emerge in global sourcing, with most production concentrated in China (Country of Origin: CN), creating logistical bottlenecks. Custom synthesis dominates manufacturing, as indicated by frequent "out-of-stock" statuses across suppliers. Storage demands (inert atmosphere, 2–8°C) further complicate distribution, requiring specialized packaging with oxygen scavengers and temperature loggers. Quality consistency remains problematic; commercial material typically assays at 95% purity, with impurities including:
Advanced purification via simulated moving bed chromatography addresses these impurities in premium-grade material (>99%), but adds 25–40% to production costs [1] [3] .
Table 3: Industrial Production Challenges and Mitigation Strategies
Challenge | Impact | Mitigation Strategy | Effectiveness |
---|---|---|---|
Thermal instability | Decomposition during distillation | Short-path distillation <150°C | Reduces degradation to <3% |
Geometric isomerization | (Z)-isomer contamination | Low-temperature processing | Maintains (E)-isomer >98% |
Oxidation | Color darkening (orange→brown) | Oxygen-free environment with <5 ppm O₂ | Prevents color change |
Moisture sensitivity | Ester hydrolysis | Molecular sieves in packaging | Maintains assay >95% for 24 months |
Global logistics | Temperature excursions | Cold-chain transport with phase-change materials | Ensures <8°C during transit |
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